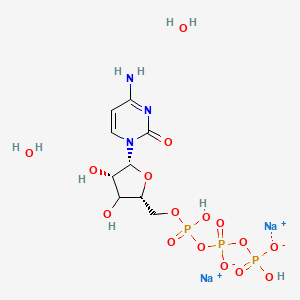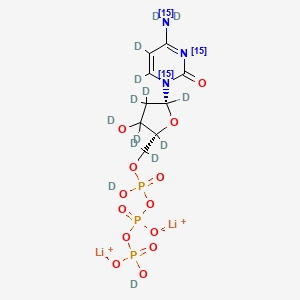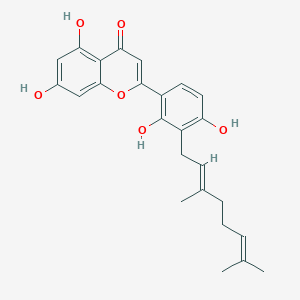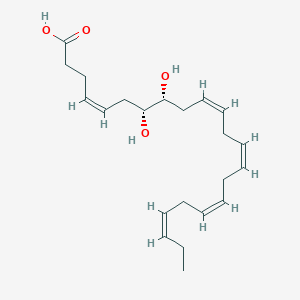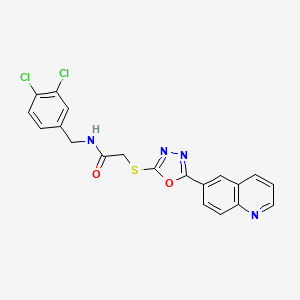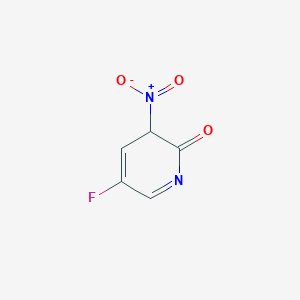
Pseudoginsenoside Rg3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudoginsenoside Rg3 is a naturally occurring compound found in the roots of Panax ginseng, a traditional medicinal herb widely used in Asian countries. It belongs to the class of ginsenosides, which are triterpene saponins known for their diverse pharmacological activities. This compound has gained significant attention due to its potential therapeutic effects, including anti-inflammatory, anti-tumor, and immune-boosting properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pseudoginsenoside Rg3 can be synthesized through a series of chemical reactions involving the hydrolysis of ginsenoside Rb1. The process typically involves the use of specific enzymes or acidic conditions to cleave the glycosidic bonds in ginsenoside Rb1, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the steaming and drying of white ginseng. The ginseng is steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30-45 hours. This method selectively increases the content of this compound along with other minor ginsenosides .
Analyse Des Réactions Chimiques
Types of Reactions
Pseudoginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation of this compound can lead to the formation of compounds with improved anti-tumor properties .
Applications De Recherche Scientifique
Pseudoginsenoside Rg3 has been extensively studied for its scientific research applications in various fields:
Mécanisme D'action
The mechanism of action of pseudoginsenoside Rg3 involves its interaction with multiple molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. Additionally, this compound can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, leading to reduced inflammation and enhanced apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Pseudoginsenoside Rg3 is unique among ginsenosides due to its specific structural features and pharmacological activities. Similar compounds include:
Ginsenoside Rg1: Known for its neuroprotective and anti-fatigue effects.
Ginsenoside Rh2: Exhibits potent anti-cancer properties.
Ginsenoside Rb1: Has anti-inflammatory and anti-diabetic effects.
Compared to these compounds, this compound stands out for its ability to modulate multiple signaling pathways and its potential in treating a wide range of diseases .
Propriétés
Formule moléculaire |
C42H72O13 |
|---|---|
Poids moléculaire |
785.0 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(10-9-14-38(2,3)51)22-11-16-42(8)29(22)23(45)18-27-40(6)15-13-28(39(4,5)26(40)12-17-41(27,42)7)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/b21-10+/t22-,23-,24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42-/m1/s1 |
Clé InChI |
SYVULVCIDUGXBU-HAUWQUGRSA-N |
SMILES isomérique |
C/C(=C\CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C |
SMILES canonique |
CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


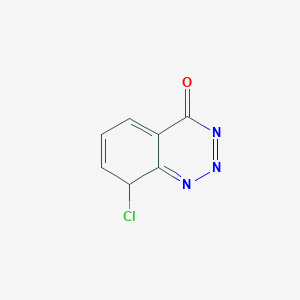
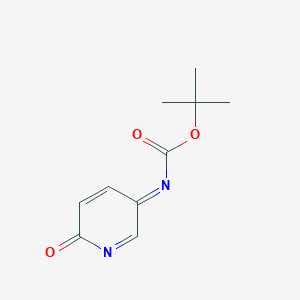
![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)
![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)

